molecular formula C19H21N3O4 B2940549 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097929-98-9

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2940549
CAS No.: 2097929-98-9
M. Wt: 355.394
InChI Key: GJJYDAWJALACFK-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring and a pyrrole moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research directions involving this compound could be diverse, ranging from exploring its potential uses in pharmaceuticals to studying its chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl moiety.

    Ether Formation: The next step involves the reaction of the pyrrolidinone intermediate with an ethylene glycol derivative to form the ethoxyethyl linkage.

    Amide Bond Formation: The final step involves the coupling of the ethoxyethyl intermediate with 4-(1H-pyrrol-1-yl)benzoic acid to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A compound with a similar pyrrolidinone ring structure.

    2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile: Another compound featuring the pyrrolidinone moiety.

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of the pyrrolidinone and pyrrole moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-17-7-8-18(24)22(17)12-14-26-13-9-20-19(25)15-3-5-16(6-4-15)21-10-1-2-11-21/h1-6,10-11H,7-9,12-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYDAWJALACFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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